Comprehensive Technical Guide: Molecular Weight and Crystal Structure of 4-Chlorophthalamide
Comprehensive Technical Guide: Molecular Weight and Crystal Structure of 4-Chlorophthalamide
Executive Summary
4-Chlorophthalamide (IUPAC: 4-chloro-1,2-benzenedicarboxamide) is a highly functionalized halogenated aromatic diamide. It serves as a critical synthetic intermediate in the development of advanced polymers, agrochemicals, and targeted therapeutics. For researchers and drug development professionals, understanding its exact molecular weight profile and solid-state crystallographic behavior is paramount for structural validation, formulation stability, and quality control. This whitepaper provides an in-depth analysis of its physicochemical properties, structural motifs, and the self-validating experimental protocols required for its characterization.
Chemical Identity and Molecular Weight Profiling
The structural foundation of 4-chlorophthalamide consists of a benzene ring substituted with two primary amide groups at the 1,2-positions and a chlorine atom at the 4-position. This specific arrangement dictates both its mass spectrometric fragmentation and its solid-state interactions.
Exact Mass and Isotopic Signatures
The molecular formula of 4-chlorophthalamide is C8H7ClN2O2 , yielding an average molecular weight of 198.61 g/mol 1. For high-resolution analytical workflows, the monoisotopic mass is calculated at 198.0196 Da 2.
Mechanistic Insight for Mass Spectrometry: The presence of the chlorine atom introduces a highly diagnostic isotopic signature. Natural chlorine is composed of two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Consequently, in positive Electrospray Ionization (ESI+) mass spectrometry, the protonated molecular ion [M+H]+ will present a primary peak at m/z 199.02, accompanied by a secondary [M+2+H]+ peak at m/z 201.02. The strict 3:1 relative abundance ratio of these peaks serves as a self-validating metric to confirm the retention of the halogen during synthetic modifications.
Table 1: Physicochemical and Isotopic Properties
| Property | Value |
| IUPAC Name | 4-chloro-1,2-benzenedicarboxamide |
| CAS Registry Number | 96385-49-8 |
| Molecular Formula | C8H7ClN2O2 |
| Average Molecular Weight | 198.61 g/mol |
| Monoisotopic Mass | 198.0196 Da |
| Diagnostic MS Signature | [M+H]+ at 199.02, [M+2+H]+ at 201.02 (3:1 Ratio) |
Crystallographic Properties and Solid-State Motifs
While the exact single-crystal parameters of unmodified 4-chlorophthalamide depend heavily on the crystallization solvent, its structural behavior can be definitively extrapolated from the crystallographic data of closely related phthalamide derivatives.
Space Group and Dihedral Conformation
Phthalamide derivatives predominantly crystallize in monoclinic systems, frequently adopting the P21/a or P21/c space groups 3. A critical structural feature of the 1,2-dicarboxamide system is steric hindrance. To minimize repulsive interactions between the adjacent amide carbonyls, the amide groups cannot remain coplanar with the benzene ring. Single-crystal X-Ray Diffraction (SC-XRD) studies on analogous compounds, such as N,N,N',N'-tetramethyl-phthalamide, reveal that the dihedral angles between the amide planes and the aromatic ring typically range from 54° to 65° 4.
Hydrogen Bonding and Lattice Stabilization
The crystal lattice of 4-chlorophthalamide is stabilized by a robust three-dimensional network of intermolecular forces:
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Strong N-H···O Bonds: The primary drivers of crystal packing are intermolecular hydrogen bonds between the primary amine protons and the carbonyl oxygens of adjacent molecules.
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Weak C-H···O Bonds: Secondary stabilization occurs via weak interactions between the aromatic protons and amide oxygens.
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Halogen Bonding: The electron-withdrawing chlorine atom at the 4-position acts as a halogen bond donor, interacting with electronegative regions of neighboring molecules (e.g., C-Cl···H-N), which significantly increases the lattice energy and melting point compared to unsubstituted phthalamide.
Table 2: Extrapolated Crystallographic Parameters (Phthalamide Class)
| Parameter | Typical Value Range for Phthalamides |
| Crystal System | Monoclinic / Orthorhombic |
| Typical Space Groups | P2₁/c, P2₁/a |
| Dihedral Angle (Amide to Benzene) | 54° – 65° |
| Primary Lattice Forces | N-H···O (Strong), C-H···O (Weak) |
| Halogen Interactions | C-Cl···H-N (Halogen bonding) |
Visualizing the Analytical Logic
The following diagrams illustrate the end-to-end analytical workflow for characterizing 4-chlorophthalamide and the logic behind its crystal packing.
Fig 1. End-to-end analytical workflow for the structural validation of 4-Chlorophthalamide.
Fig 2. Schematic of intermolecular forces driving the crystal packing of 4-Chlorophthalamide.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data generation, the following protocols have been designed with built-in causality and self-validation steps.
Protocol A: Molecular Weight Validation via LC-HRMS
Objective: Confirm the exact mass and isotopic distribution of the synthesized compound.
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Sample Preparation: Dissolve 1.0 mg of 4-chlorophthalamide in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes.
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
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Causality: Formic acid acts as an essential proton donor, enhancing the ionization efficiency of the primary amide groups in positive ESI mode.
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Mass Spectrometry Detection: Operate the High-Resolution Mass Spectrometer in ESI+ mode.
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Data Validation: Extract the chromatogram at m/z 199.02.
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Self-Validation Check: The exact mass error must be < 5 ppm. Furthermore, the identity is only confirmed if the 37Cl isotope peak at m/z 201.02 is present at exactly ~33% the intensity of the primary peak (3:1 ratio).
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Protocol B: Single-Crystal Growth and SC-XRD Analysis
Objective: Grow diffraction-quality single crystals and determine the 3D atomic arrangement.
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Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and Hexane (1:1 v/v).
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Causality: Ethyl acetate effectively solubilizes the polar amide groups, while the non-polar hexane acts as an antisolvent to gradually reduce solubility and induce controlled nucleation.
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Vapor Diffusion Setup: Dissolve 10 mg of the compound in 1 mL of Ethyl Acetate in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of Hexane. Seal the outer vial tightly.
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Crystallization: Allow the setup to stand undisturbed at 20°C for 7–14 days.
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Causality: Slow vapor diffusion ensures thermodynamic control over the crystallization process, preventing kinetic precipitation and minimizing lattice defects.
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X-Ray Diffraction: Mount a suitable, optically clear single crystal on a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å). Collect data at 100 K to minimize thermal atomic vibrations.
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Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .
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Self-Validation Check: A final crystallographic R1 value of < 0.05 confirms a highly accurate and reliable structural model.
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References
- Source: guidechem.
- Source: lead-sciences.
- Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-3-(4-phthalamide)
- Source: nih.

